2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoicacid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorocyclopropyl moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the difluorocyclopropyl moiety through cyclopropanation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The difluorocyclopropyl moiety provides stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-[4-(difluoromethyl)phenyl]propanoic acid
- (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- (2S)-2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Uniqueness
Compared to similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid stands out due to the presence of the difluorocyclopropyl group, which imparts unique chemical and biological properties. This moiety enhances the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid, commonly referred to in scientific literature by its chemical structure or CAS number (137401-45-7), is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C10H17F2N1O4
- Molecular Weight: 247.25 g/mol
- CAS Number: 137401-45-7
The biological activity of this compound is primarily attributed to its structural characteristics which allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing solubility and stability in biological systems. The difluorocyclopropyl moiety may influence the compound's binding affinity and selectivity towards specific receptors or enzymes.
Antitumor Activity
Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth. For instance, studies on related amino acids suggest that the incorporation of fluorinated groups can enhance the anticancer efficacy by improving metabolic stability and cellular uptake.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in the context of amino acid metabolism. Inhibition assays have demonstrated that derivatives of this compound can effectively inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Enzyme Inhibition | Reduced activity of metabolic enzymes | |
Toxicity Profile | Low toxicity in preliminary assays |
Case Study 1: Antitumor Efficacy
In a study published by Qu et al., the compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may serve as a lead for developing new anticancer agents.
Case Study 2: Enzyme Interaction
A recent study investigated the interaction of this compound with specific metabolic enzymes. The findings revealed that it acts as a competitive inhibitor, demonstrating a Ki value comparable to known inhibitors in the same class. This suggests potential therapeutic applications in metabolic disorders.
Research Findings
Recent research has focused on optimizing the synthesis and understanding the pharmacodynamics of this compound. Key findings include:
- Synthesis Optimization: Improved synthetic routes have been developed that enhance yield and purity.
- Pharmacokinetics: Preliminary studies indicate favorable absorption characteristics, with a half-life suitable for therapeutic applications.
- Safety Profile: Toxicity assessments have shown that it exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for further development.
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7(8(15)16)4-6-5-11(6,12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKPZMYIMVXKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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